![molecular formula C23H33NO3 B14002495 3-[(Dodecylamino)methyl]-4-hydroxynaphthalene-1,2-dione CAS No. 74227-89-7](/img/structure/B14002495.png)
3-[(Dodecylamino)methyl]-4-hydroxynaphthalene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Dodecylamino)methyl]-4-hydroxynaphthalene-1,2-dione is a chemical compound with the molecular formula C23H33NO3 and a molecular weight of 371.5139 daltons . This compound is known for its unique structure, which includes a naphthalene core substituted with a dodecylamino group and a hydroxyl group. It has various applications in scientific research and industry due to its distinctive chemical properties.
Métodos De Preparación
The synthesis of 3-[(Dodecylamino)methyl]-4-hydroxynaphthalene-1,2-dione involves several steps. One common method includes the reaction of naphthalene-1,2-dione with dodecylamine in the presence of a suitable catalyst. The reaction conditions typically involve heating the reactants under reflux in an appropriate solvent, such as ethanol or methanol, for several hours. The product is then purified using techniques like recrystallization or column chromatography .
Análisis De Reacciones Químicas
3-[(Dodecylamino)methyl]-4-hydroxynaphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the naphthalene core to dihydronaphthalene derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like acyl chlorides or alkyl halides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like acyl chlorides . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-[(Dodecylamino)methyl]-4-hydroxynaphthalene-1,2-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: This compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Industry: It is used in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(Dodecylamino)methyl]-4-hydroxynaphthalene-1,2-dione involves its interaction with specific molecular targets. For instance, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
3-[(Dodecylamino)methyl]-4-hydroxynaphthalene-1,2-dione can be compared with other similar compounds, such as:
3-[(Dodecylamino)methyl]-4-hydroxybenzene-1,2-dione: This compound has a similar structure but with a benzene core instead of a naphthalene core.
3-[(Dodecylamino)methyl]-4-hydroxyanthracene-1,2-dione: This compound has an anthracene core, making it larger and potentially more reactive.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a dodecylamino group and a hydroxyl group on the naphthalene core, which confer distinct chemical and physical properties .
Propiedades
Número CAS |
74227-89-7 |
|---|---|
Fórmula molecular |
C23H33NO3 |
Peso molecular |
371.5 g/mol |
Nombre IUPAC |
3-[(dodecylamino)methyl]-4-hydroxynaphthalene-1,2-dione |
InChI |
InChI=1S/C23H33NO3/c1-2-3-4-5-6-7-8-9-10-13-16-24-17-20-21(25)18-14-11-12-15-19(18)22(26)23(20)27/h11-12,14-15,24-25H,2-10,13,16-17H2,1H3 |
Clave InChI |
VPLQNJKGRFBIDJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCNCC1=C(C2=CC=CC=C2C(=O)C1=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


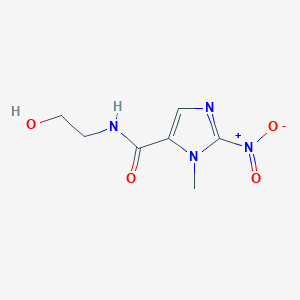
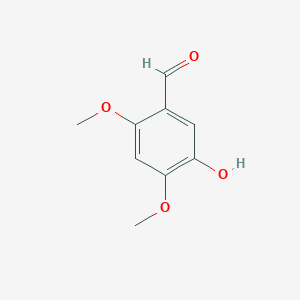
![2-Amino-3-[5-[bis(2-chloroethyl)amino]-2,4-dioxo-pyrimidin-1-yl]propanoic acid](/img/structure/B14002428.png)
![N-(Diphenylphosphino)-N-[1-(1-methylcyclopropyl)ethyl]-P,P-diphenylphosphinous amide](/img/structure/B14002437.png)
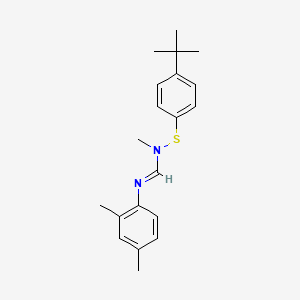
![1-(1-Phenylethenyl)-2-[2-(1-phenylethenyl)phenyl]benzene](/img/structure/B14002447.png)
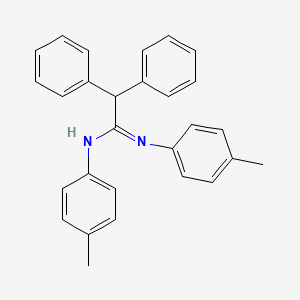
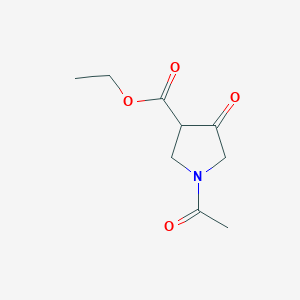
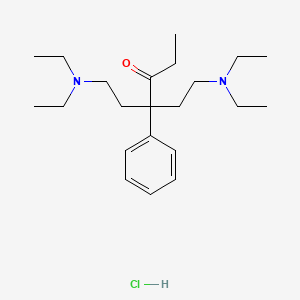
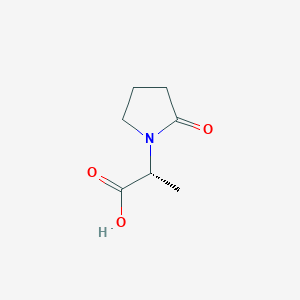
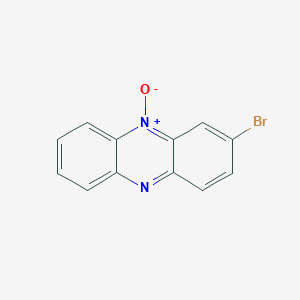
![1-[5-Fluoro-2,3-dihydro-2-(iodomethyl)-2-methyl-7-benzofuranyl]ethanone](/img/structure/B14002486.png)
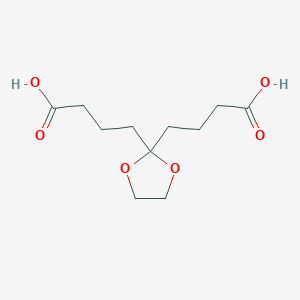
![2-[(4-Hydroxy-3,5-dimethylphenyl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14002494.png)
